7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C18H15N3O2S . It has an average mass of 337.396 Da and a monoisotopic mass of 337.088501 Da .
Molecular Structure Analysis
The molecular structure of this compound includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . It has a molar refractivity of 94.2±0.3 cm3 .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point, vapour pressure, and enthalpy of vaporization are not specified in the search results . The compound has a polar surface area of 91 Å2 and a molar volume of 246.2±3.0 cm3 .Scientific Research Applications
Synthesis and Derivatives
- 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been synthesized and used to create various derivatives. These derivatives have been obtained through different treatments and condensations with amines and chlorocarbonyl compounds, leading to a range of structurally diverse compounds (Ho, 2001).
Antimicrobial Activity
- Some derivatives of this compound exhibit antimicrobial activities. For instance, specific derivatives have shown promising activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae (Abdel-rahman, Bakhite, Al-Taifi, 2002), (Malothu et al., 2018).
Antimycobacterial Evaluation and Docking Studies
- Synthesized derivatives have been evaluated for their antibacterial activity, particularly against strains of Mycobacterium tuberculosis. Molecular docking studies have been used to validate the potential of these compounds as antimycobacterial agents (Malothu et al., 2018).
Novel Synthesis Routes
- Innovative methods for synthesizing tetracyclic fused tetrazines and thiadiazines using this compound have been explored. These synthesis routes have potential applications in creating novel heterocyclic compounds with varied biological activities (Abbas et al., 2006).
Antibacterial Properties
- Recent studies have synthesized new pyridothienopyrimidine derivatives incorporating five-membered heterocyclic rings. These compounds have been screened for their antibacterial activities, showing promising results that warrant further investigation into their biological applications (Zayda, Abdel-Rahman, El-Essawy, 2020).
Potential as Kinase Inhibitors
- Derivatives of this compound have been explored as inhibitors of kinases like CLK1 and DYRK1A, which are important in cellular signaling pathways. This research could lead to the development of new therapeutic agents targeting these kinases (Guillon et al., 2013).
Phosphodiesterase Type 4 Inhibitors
- Research has been conducted on pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors, a target for treating asthma and chronic obstructive pulmonary disease. This work highlights the therapeutic potential of these compounds in respiratory diseases (Taltavull et al., 2010).
properties
IUPAC Name |
11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-5-3-6(2)14-11-7(5)8-9(16-11)10(15)13-4-12-8/h3-4H,1-2H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGPIBYHPQKXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353155 | |
Record name | 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55023-35-3 | |
Record name | 7,9-Dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55023-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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